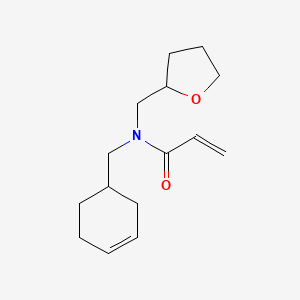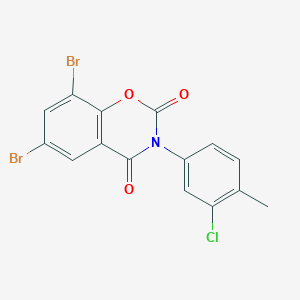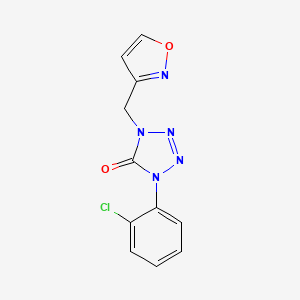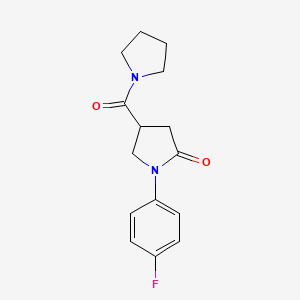![molecular formula C16H22N6 B11038102 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11038102.png)
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an azepane ring, a phenyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of phenyl isocyanate with azepane and a triazine derivative. The reaction is usually carried out in an organic solvent such as butanol, with sodium hydroxide acting as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated through vacuum filtration, washed with water, and dried .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the triazine ring.
Substitution: Substituted triazine derivatives with new functional groups replacing the nitrogen atoms.
Scientific Research Applications
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The triazine ring’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the azepane ring.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of the azepane ring.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22N6 |
|---|---|
Molecular Weight |
298.39 g/mol |
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H22N6/c17-15-19-14(12-22-10-6-1-2-7-11-22)20-16(21-15)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H3,17,18,19,20,21) |
InChI Key |
FPWCSKYRBFILLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038025.png)

![methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B11038037.png)

![2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic](/img/structure/B11038050.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11038065.png)
![(1E)-4,4,6,9-tetramethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038066.png)
![N-(3,4-dichlorophenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11038073.png)

![1-cyclohexyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11038089.png)

![N-{1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11038104.png)

